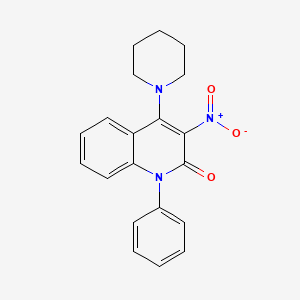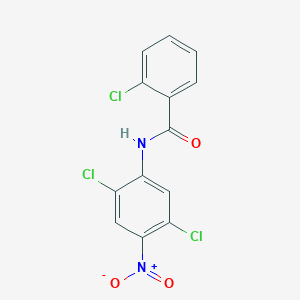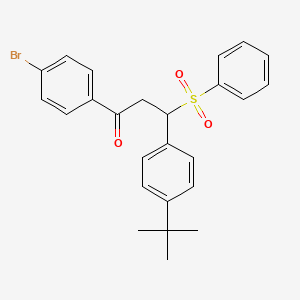
5-chloro-2-methoxy-N-(2-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-(2-nitrophenyl)benzamide, also known as CNB-001, is a synthetic compound that has shown potential for its neuroprotective properties. It has been studied extensively for its ability to protect neurons against various neurodegenerative diseases and injuries.
Wirkmechanismus
The exact mechanism of action of 5-chloro-2-methoxy-N-(2-nitrophenyl)benzamide is not fully understood. However, it is believed to work by reducing oxidative stress and inflammation in the brain. This compound has been shown to increase the levels of antioxidants in the brain, which can help protect neurons against damage caused by oxidative stress. It has also been shown to reduce the levels of pro-inflammatory cytokines, which can cause inflammation in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This compound has also been shown to increase the levels of acetylcholine, which is a neurotransmitter that is important for memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-2-methoxy-N-(2-nitrophenyl)benzamide in lab experiments is that it has been shown to be safe and well-tolerated in animal studies. It has also been shown to have a long half-life, which means that it can remain in the body for a longer period of time. However, one limitation of using this compound in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its effects.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-2-methoxy-N-(2-nitrophenyl)benzamide. One area of research is to further investigate its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases and injuries. Another area of research is to investigate its potential use in the treatment of depression and anxiety disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitters and proteins in the brain.
Synthesemethoden
5-chloro-2-methoxy-N-(2-nitrophenyl)benzamide is synthesized through a series of chemical reactions. The first step involves the synthesis of 2-nitroaniline from nitrobenzene. This is followed by the synthesis of 5-chloro-2-methoxybenzoic acid from 2-methoxybenzoic acid. The final step involves the reaction of 2-nitroaniline and 5-chloro-2-methoxybenzoic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-(2-nitrophenyl)benzamide has been studied extensively for its neuroprotective properties. It has been shown to protect neurons against various neurodegenerative diseases and injuries, such as Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-13-7-6-9(15)8-10(13)14(18)16-11-4-2-3-5-12(11)17(19)20/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWMTDBICCTSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

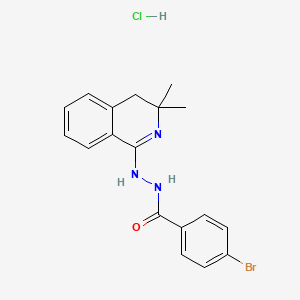
![N-(3-methoxyphenyl)-N'-[3-({[(3-methoxyphenyl)amino]carbonothioyl}amino)-2,2-dimethylpropyl]thiourea](/img/structure/B4993571.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4993574.png)

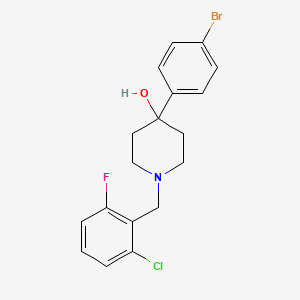
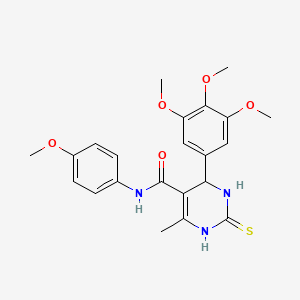
![N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4993600.png)
![2,2'-[[(4-methoxyphenyl)methylene]bis(thio)]diacetic acid](/img/structure/B4993604.png)

![N-(3-methoxypropyl)-6-[(2S)-4-methyl-2-phenyl-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4993615.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4993628.png)
